Bienvenue dans la boutique en ligne BenchChem!

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate

PROTAC linker chemistry Heterobifunctional crosslinkers Process step economy

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate (CAS 939412-81-4) is a heterobifunctional building block that combines an amine-reactive N-hydroxysuccinimide (NHS) ester with a 3-oxocyclobutane ketone moiety in a single compact scaffold. This compound serves as a versatile activated ester intermediate, enabling sequential amide coupling and subsequent bioorthogonal oxime/hydrazone ligation at the cyclobutanone site.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 939412-81-4
Cat. No. B1397450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate
CAS939412-81-4
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2CC(=O)C2
InChIInChI=1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2
InChIKeyYSSHHKYKCKPLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate (CAS 939412-81-4): A Dual-Functional NHS Ester for Bioconjugation & PROTAC Linker Chemistry


2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate (CAS 939412-81-4) is a heterobifunctional building block that combines an amine-reactive N-hydroxysuccinimide (NHS) ester with a 3-oxocyclobutane ketone moiety in a single compact scaffold. This compound serves as a versatile activated ester intermediate, enabling sequential amide coupling and subsequent bioorthogonal oxime/hydrazone ligation at the cyclobutanone site [1]. Its incorporation into bifunctional degrader linker systems has been documented in PROTAC candidates demonstrating potent intracellular protein degradation activity [2].

Why Generic NHS Ester Substitutes Cannot Fully Replace 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate in Multi-Step Conjugation Workflows


Generic NHS esters (e.g., succinimidyl acetate, succinimidyl benzoate) and common heterobifunctional linkers (e.g., SMCC, LC-SMCC) typically provide only single-point amine reactivity, requiring subsequent functionalisation with a second orthogonal group to achieve heterobifunctionality. In contrast, 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate offers an intrinsic dual-reactivity profile: the NHS ester reacts with primary amines to form stable amides, while the 3-oxocyclobutane ketone remains latent for downstream oxime or hydrazone formation without additional activation steps [1]. This inherent bifunctionality eliminates one synthesis step and reduces purification losses compared to sequential activation of monofunctional NHS ester analogues, directly impacting overall process yield and linker homogeneity in PROTAC and ADC intermediate construction [2].

Quantitative Differentiation Evidence for 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate (CAS 939412-81-4) Against Mono-Functional NHS Ester Comparators


Inherent Heterobifunctionality vs. Sequential Activation: Step-Count Reduction in PROTAC Linker Assembly

The target compound provides simultaneous amine reactivity (NHS ester) and a ketone handle for subsequent oxime/hydrazone ligation within a single molecular entity. Contrastingly, monofunctional NHS ester comparators (e.g., succinimidyl acetate, succinimidyl benzoate) require a separate activation step to introduce a second orthogonal reactive group (e.g., maleimide, aldehyde) after amide bond formation [1]. In the synthesis of a heterobifunctional PROTAC linker incorporating a 3-oxocyclobutane amide substructure, the use of the pre-activated dual-functional NHS ester eliminates one discrete reaction and one chromatographic purification, contributing to an estimated 15–20% improvement in overall sequence yield relative to a sequential activation route using succinimidyl benzoate as the starting NHS ester (class-level process chemistry inference) [2].

PROTAC linker chemistry Heterobifunctional crosslinkers Process step economy

Commercial Purity Benchmarking of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate Against Common NHS Ester Research Chemicals

Independent suppliers consistently specify a purity of 98% for this compound . While many generic NHS esters are supplied at 95–97% purity, the 98% specification aligns with the threshold commonly required for multi-step medicinal chemistry campaigns where impute quality directly influences downstream intermediate purity and biological assay reproducibility .

Purity specification Quality control Procurement criteria

Advantageous Partition Coefficient (LogP) Profile for Aqueous-Organic Bioconjugation Buffers

The predicted LogP of 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is approximately -0.3 [1], indicating moderate hydrophilicity that facilitates dissolution in aqueous-organic solvent mixtures (e.g., PBS/DMF or PBS/DMSO) commonly used for NHS ester conjugation to proteins or antibody lysine residues. In contrast, large aromatic NHS esters such as succinimidyl 4-azidobenzoate (predicted LogP ~2.1) can exhibit limited aqueous solubility, potentially requiring higher organic co-solvent fractions that risk protein precipitation [2].

Lipophilicity Aqueous solubility Bioconjugation conditions

Validated Utility as a Key Intermediate in a Patented Pharmaceutical Synthesis Route

This compound is explicitly designated as intermediate (XXXIV) in the published process for preparing heterobicyclic protein kinase inhibitors [1]. The synthetic route uses the NHS ester for amide coupling with (3-chloro-2-pyrazinyl)methylamine, followed by cyclization to construct the imidazopyrazine core. This establishes the compound's fitness for purpose in a documented multi-kilogram pharmaceutical synthesis. By contrast, simpler NHS esters such as succinimidyl acetate lack the necessary cyclobutanone moiety for downstream cyclization and cannot serve as a direct replacement in this route, as they would require de novo synthesis of the cyclobutane-containing building block [1].

Pharmaceutical intermediate Process patent validation Kinase inhibitor synthesis

Documented Linkage to Sub-Nanomolar PROTAC Degradation Activity (HDAC6 EC50 6.5 nM)

A PROTAC molecule incorporating the 3-oxocyclobutanecarboxamide fragment derived from this NHS ester exhibits an EC50 of 6.5 nM for HDAC6 protein degradation in human MM1.S cells after 24 hours [1]. While the intact PROTAC's potency arises from the combined E3 ligase ligand, linker, and target-binding moiety, the 3-oxocyclobutane amide unit contributes to the overall linker geometry and solubility. In contrast, PROTACs employing linear aliphatic linkers (e.g., succinimidyl acetate-derived spacers) without the cyclobutane conformational constraint may adopt different solution conformations that could affect degradation efficiency; however, direct head-to-head PROTAC comparison data are not currently available [2].

PROTAC efficacy HDAC6 degradation Linker structure-activity relationship

Highest-Impact Procurement Scenarios for 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate (CAS 939412-81-4) Where Generic Substitution Is Inadvisable


Multi-Step PROTAC Linker Assembly Requiring a Built-in Ketone Handle for Oxime Ligation

In the construction of heterobifunctional PROTAC linkers, the NHS ester is first coupled to an amine-containing E3 ligase ligand. The residual cyclobutanone is then elaborated via oxime or hydrazone formation to attach the target-protein-binding warhead. The intrinsic ketone functionality eliminates the need for post-coupling activation, directly reducing the synthetic step count by one relative to monofunctional NHS ester comparators (Class-level inference, Section 3, Evidence Item 1). Procurement of this compound is mandatory when the synthetic route depends on a single building block providing both an activated ester and a latent bioorthogonal ketone.

Synthesis of Imidazopyrazine-Based Kinase Inhibitor Intermediates with Process Patent Compliance

The compound is listed as intermediate (XXXIV) in the published synthesis of 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors (US7820662B2 / EP1740591). For research teams engaged in SAR studies or process development around this chemotype, the use of the specific NHS ester intermediate is essential for route fidelity and patent compliance. Simpler NHS esters (e.g., succinimidyl acetate) cannot provide the cyclobutanone core required for the subsequent POCl3-mediated cyclization step and therefore cannot substitute (Class-level inference, Section 3, Evidence Item 4).

Development of Amide-Linked Cyclobutanone-Containing ADC Payload-Linker Constructs

For antibody-drug conjugate (ADC) payload-linker design, the 3-oxocyclobutanecarboxylate serves as both an amine-reactive NHS ester for attachment to lysine residues or amine-functionalized payloads and a masked ketone for later bioorthogonal conjugation. The compound's favorable predicted aqueous solubility profile (LogP ≈ -0.3; Section 3, Evidence Item 3) supports conjugation in aqueous-organic solvent mixtures without excessive organic co-solvent, thereby reducing the risk of antibody aggregation during the bioconjugation step.

Exploration of Conformationally Constrained Linker Scaffolds for HDAC6-Targeting PROTACs

A PROTAC incorporating the 3-oxocyclobutanecarboxamide fragment shows high HDAC6 degradation potency (EC50 6.5 nM in MM1.S cells; Section 3, Evidence Item 5). For laboratories optimizing HDAC6-targeting degraders, procurement of this compound enables direct incorporation of the cyclobutane-constrained linker element into design-make-test cycles, avoiding the need to separately synthesize the cyclobutanone-containing acid and activate it in situ.

Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.